(2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
The compound (2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative featuring a 4-chlorophenyl group at the N-position and a 4-fluoro-3-methylphenyl imino substituent. The presence of halogen (Cl, F) and methyl groups suggests enhanced lipophilicity and electronic effects, which may influence solubility, reactivity, and binding affinities compared to simpler analogs .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(4-fluoro-3-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O2/c1-14-12-18(10-11-20(14)25)27-23-19(13-15-4-2-3-5-21(15)29-23)22(28)26-17-8-6-16(24)7-9-17/h2-13H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYORMHAXCWILB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide is a member of the chromene family, which has gained attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of chromene derivatives typically involves multi-component reactions that yield high purity and yield. For instance, the compound can be synthesized via a condensation reaction involving appropriate aromatic aldehydes and carboxylic acid derivatives under controlled conditions, often utilizing catalysts to enhance efficiency. The synthetic route may involve the following steps:
- Condensation Reaction : Mixing 4-chlorobenzaldehyde and 4-fluoro-3-methylbenzaldehyde with an appropriate amine in the presence of a catalyst.
- Cyclization : Formation of the chromene core through cyclization reactions.
- Functionalization : Introduction of the carboxamide group to yield the final product.
Biological Activity
Research indicates that compounds within the chromene class exhibit a range of biological activities, including:
- Anticancer Activity : Chromenes have shown promising results in inhibiting cancer cell proliferation. For example, studies have demonstrated that certain chromene derivatives induce apoptosis in cancer cells through caspase activation and G2/M cell cycle arrest . The specific compound is hypothesized to interact with tubulin, disrupting microtubule dynamics and leading to cell death.
- Antimicrobial Properties : Several studies have reported antimicrobial activity against various pathogens. For instance, derivatives of chromenes have been tested against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects at low concentrations .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This activity suggests potential applications in treating neurodegenerative diseases like Alzheimer’s disease .
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxicity of various chromene derivatives against HeLa and HepG2 cell lines. The compound exhibited an IC50 value comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
- Antimicrobial Testing : In vitro assays demonstrated that certain chromene derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 µg/mL to over 100 µg/mL depending on the specific derivative tested .
- Inhibition of Acetylcholinesterase : Molecular docking studies indicated that the compound binds effectively to the active site of AChE, suggesting a mechanism for its neuroprotective effects .
Research Findings Summary Table
Scientific Research Applications
Chemical Structure Representation
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties, including:
- Anticancer Activity : Studies have indicated that chromene derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (2Z)-N-(4-chlorophenyl)-2-[(4-fluoro-3-methylphenyl)imino]-2H-chromene-3-carboxamide have shown significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
- Antidiabetic Properties : Research has demonstrated that chromene derivatives act as DPP-4 inhibitors, which are crucial in managing type 2 diabetes. Some derivatives have exhibited IC50 values as low as 2.0 nM, indicating strong potential for enhancing insulin secretion and improving glucose tolerance .
Agricultural Applications
The compound has also been explored in agricultural contexts, particularly for its fungicidal properties:
- Fungicidal Activity : The compound has been included in active agent combinations aimed at controlling fungal pathogens in crops. Its efficacy as a fungicide makes it a valuable candidate for developing new agricultural products .
Material Science
In material science, the unique chemical structure of this compound allows it to be utilized in the development of new materials with specific properties:
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored functionalities. Its ability to undergo various chemical reactions enables the creation of complex materials with desired characteristics .
Case Study 1: Anticancer Activity
A study conducted on a series of chromene derivatives, including this compound, revealed that these compounds exhibited significant cytotoxicity against breast cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: DPP-4 Inhibition
In another research project focusing on diabetic treatments, the compound was tested alongside other chromene derivatives for their ability to inhibit DPP-4 enzyme activity. Results showed that certain derivatives not only inhibited the enzyme effectively but also improved insulin sensitivity in diabetic animal models .
Case Study 3: Fungicidal Efficacy
A field trial assessing the fungicidal efficacy of this compound demonstrated significant reductions in fungal infections on crops compared to untreated controls. This highlights its potential utility in agricultural practices .
Comparison with Similar Compounds
Key Structural Variations
The target compound belongs to a family of chromene-carboxamide derivatives. Notable analogs include:
- (2Z)-N-Acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide (): Lacks the 4-chlorophenyl and 3-methyl groups, instead featuring an acetyl group and a 4-fluorophenyl imino moiety. This reduces steric bulk and alters electronic properties .
- Coupling products 13a–e (): These compounds, such as 13a (4-methylphenyl) and 13b (4-methoxyphenyl), share a cyanoacetamide backbone but differ in substituent effects on hydrazinylidene and sulfamoyl groups .
Physicochemical Properties and Spectral Data
Melting Points and Stability
Substituents significantly impact melting points (mp) and stability:
| Compound | Substituents | Melting Point (°C) |
|---|---|---|
| 13a () | 4-Methylphenyl | 288 |
| 13b () | 4-Methoxyphenyl | 274 |
| Target Compound | 4-Chlorophenyl, 4-F-3-Me | Data not available |
The higher mp of 13a compared to 13b suggests that electron-donating methyl groups enhance crystal packing efficiency versus methoxy groups. The target compound’s chloro and fluoro substituents may further elevate mp due to stronger intermolecular interactions .
Spectral Signatures
- IR Spectroscopy: Analog 13a shows peaks at 2214 cm⁻¹ (C≡N) and 1664 cm⁻¹ (C=O), while the target compound’s carboxamide and imino groups would exhibit similar C=O and C=N stretches, with shifts dependent on substituent electronic effects .
- ¹H-NMR : In 13b, the methoxy proton resonates at δ 3.77, whereas the target compound’s 3-methyl group would appear as a singlet near δ 2.30 (cf. 13a). Aromatic protons in the 4-chlorophenyl and 4-fluoro-3-methylphenyl groups would split into distinct multiplet patterns .
Crystallographic and Computational Analysis
Crystallographic tools like SHELXL () and ORTEP-3 () are widely used to resolve chromene derivatives’ structures. The Z-configuration of the imino bond could be confirmed via X-ray diffraction, analogous to related compounds .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step organic reactions, including Schiff base formation via condensation of a carbonyl-containing chromene precursor with a substituted aniline. Acid or base catalysis is typically employed to enhance reaction efficiency. For imino group formation, inert atmospheric conditions may prevent oxidation, as demonstrated in analogous chromene derivatives . Purity is ensured through recrystallization or column chromatography.
Q. How can the structural integrity of this compound be validated experimentally?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies functional groups (e.g., imino protons at δ 8–10 ppm) and aromatic regions.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic patterns.
- X-ray Crystallography: Resolves stereochemistry (Z/E isomerism) and crystal packing. The SHELX suite (e.g., SHELXL) refines diffraction data to atomic precision .
Q. What are critical storage and handling protocols for this compound?
Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the imino bond. Avoid prolonged exposure to light or moisture. Safety protocols from analogous chlorophenyl derivatives recommend using gloves, fume hoods, and waste disposal via certified chemical destruction .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s electronic properties and bioactivity?
- Density Functional Theory (DFT): Optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity.
- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., enzymes or receptors). Studies on similar metal complexes highlight the role of π-π stacking and hydrogen bonding .
- Molecular Dynamics (MD): Simulates binding stability in physiological conditions (e.g., solvation effects).
Q. What strategies resolve contradictions in biological assay data across different experimental conditions?
- Orthogonal Assays: Cross-validate results using fluorescence polarization, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC).
- Compound Stability Testing: Monitor degradation via HPLC under assay conditions (e.g., pH, temperature). Contradictions in activity may arise from solvent-dependent aggregation or impurity interference .
Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
- LogP Determination: Measure partition coefficients (octanol/water) to assess lipophilicity.
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., vulnerable imino or ester groups).
- Pro-drug Strategies: Modify carboxyl or hydroxyl groups to enhance bioavailability, as seen in structurally related triazole derivatives .
Methodological Considerations
Q. What techniques are suitable for studying isomerization dynamics of the imino group?
Q. How can crystallographic data resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction with SHELXL refinement provides bond lengths, angles, and torsion angles. For disordered regions, iterative refinement and occupancy adjustments are critical. Studies on chromene analogs highlight the importance of high-resolution data (≤ 1.0 Å) for accurate imino group positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
